4-Nitrophenyl a-D-maltotetraoside

Overview

Description

4-Nitrophenyl α-D-maltotetraoside is a vital compound in biomedical research and serves as a fundamental bioactive constituent within the pharmaceutical sector . Its primary purpose lies in examining and evaluating the enzymatic activities prevalent in the field . This substrate finds extensive usage, especially in enzyme assays that focus on carbohydrate metabolism . Such utilization makes it a remarkable resource for investigating and comprehending metabolic disorders, along with glycogen storage diseases .

Molecular Structure Analysis

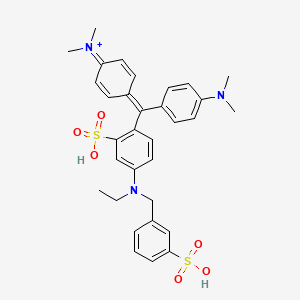

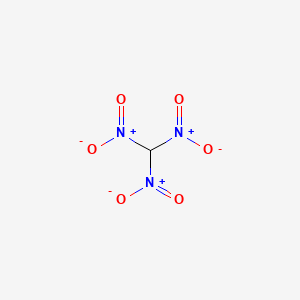

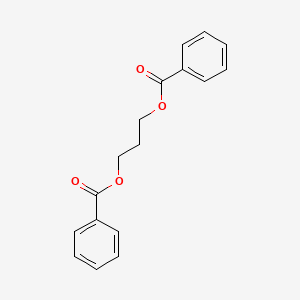

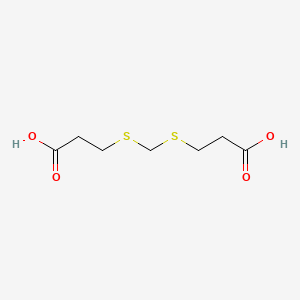

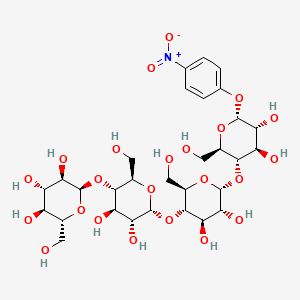

The molecular formula of 4-Nitrophenyl α-D-maltotetraoside is C30H45NO23 . The structure and sequence of this compound have been determined by X-ray crystallography and NMR spectroscopy .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical And Chemical Properties Analysis

4-Nitrophenyl α-D-maltotetraoside is a solid substance that should be stored at room temperature . Its molecular weight is 787.67 g/mol .Scientific Research Applications

Enzymatic Synthesis and Glycosylation Reactions

4-Nitrophenyl α-D-maltotetraoside plays a critical role in enzymatic synthesis and glycosylation reactions. A notable study by Remenyik et al. (2003) demonstrated the synthesis of 4-nitrophenyl 1-thio-beta-D-maltoside, maltotrioside, and maltotetraoside using a mutant of human salivary alpha-amylase. The enzyme was capable of transferring maltose and maltotriose residues from a maltotetraose donor onto different p-nitrophenyl glycosides, maintaining stereo- and regioselectivity and forming alpha(1-4)glycosidic bonds (Remenyik et al., 2003).

Substrate for Human α-Amylase Assays

Another significant application is in human α-amylase assays. Tokutake et al. (1992) synthesized 2-chloro-4-nitrophenyl maltotetraosides for this purpose. These compounds, especially one particular derivative, were found to be effective substrates for human pancreatic and salivary α-amylase assays (Tokutake et al., 1992).

Preparation of Carboxymethyl Derivatives

Satomura et al. (1988) focused on preparing carboxymethyl derivatives of p-nitrophenyl α-maltotetraoside as substrates for α-amylases. These derivatives were used to study the modes of action of human pancreatic and salivary α-amylases (Satomura et al., 1988).

Clinical and Laboratory Applications

Kruse-Jarres et al. (1982) highlighted the practicality and clinical relevance of α-amylase determinations using p-nitrophenyl α-D-maltotetraoside. They demonstrated its applicability in continuous determination with zero-order kinetics and minimal deviations from linearity (Kruse-Jarres et al., 1982).

Transglycosylation Reactions

Usui et al. (1993) investigated the transglycosylation reaction of maltotriose-forming amylase from Streptomyces griseus. They showed that this enzyme could produce predominantly p-nitrophenyl alpha-maltotetraoside through a reaction involving maltotetraose and p-nitrophenyl alpha-D-glucopyranoside in an organic co-solvent (Usui et al., 1993).

Safety And Hazards

properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45NO23/c32-5-11-15(36)16(37)20(41)28(48-11)52-25-13(7-34)50-30(22(43)18(25)39)54-26-14(8-35)51-29(23(44)19(26)40)53-24-12(6-33)49-27(21(42)17(24)38)47-10-3-1-9(2-4-10)31(45)46/h1-4,11-30,32-44H,5-8H2/t11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSLEEASXYBLOE-RVXWVMNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45NO23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90984567 | |

| Record name | 4-Nitrophenyl hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

787.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl a-D-maltotetraoside | |

CAS RN |

66068-37-9 | |

| Record name | 4-Nitrophenyl-alpha-maltotetraose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066068379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.